molecular formula C8H10O3 B14589287 4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one CAS No. 61603-83-6

4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one

Katalognummer: B14589287
CAS-Nummer: 61603-83-6
Molekulargewicht: 154.16 g/mol
InChI-Schlüssel: VIMLGNWPXZBBOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a hydroxyl group, a methyl group, and a prop-2-en-1-yl group attached to the furan ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable aldehyde or ketone, the furan ring can be formed through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a furanone derivative, while reduction of the furan ring may produce a tetrahydrofuran compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or antioxidant properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a flavoring agent or intermediate in the production of fine chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one depends on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydroxylated furans and furanones, such as:

  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
  • 5-Hydroxymethylfurfural
  • 2,5-Dimethylfuran

Uniqueness

4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61603-83-6

Molekularformel

C8H10O3

Molekulargewicht

154.16 g/mol

IUPAC-Name

3-hydroxy-2-methyl-4-prop-2-enyl-2H-furan-5-one

InChI

InChI=1S/C8H10O3/c1-3-4-6-7(9)5(2)11-8(6)10/h3,5,9H,1,4H2,2H3

InChI-Schlüssel

VIMLGNWPXZBBOF-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=C(C(=O)O1)CC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.